molecular formula C6H5ClN4 B1354453 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine CAS No. 52559-17-8

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B1354453
CAS No.: 52559-17-8
M. Wt: 168.58 g/mol
InChI Key: TTZXYGSHDKSCST-UHFFFAOYSA-N
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Description

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which consists of an imidazole ring fused with a pyridine moiety. The presence of a chlorine atom at the 6th position and an amino group at the 4th position further defines its chemical structure. Imidazopyridines, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent.

Biological Activity

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound belonging to the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C6_6H4_4ClN3_3
  • Molecular Weight : Approximately 172.58 g/mol
  • Structure : The compound features a fused imidazole and pyridine structure with a chlorine atom at the fourth position and an amino group at the sixth position of the pyridine moiety.

This compound exhibits its biological activity through various mechanisms:

  • GABA A Receptor Modulation : It acts as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system (CNS) .
  • Signal Transduction Pathways : The compound has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation, impacting inflammatory responses and cancer cell survival .
  • Enzyme Interaction : It interacts with kinases and phosphatases, which are crucial for regulating cellular processes. This compound can inhibit certain kinases, modulating signal transduction pathways essential for cancer cell proliferation .

Pharmacological Activities

The biological activities of this compound have been extensively studied. Key findings include:

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50_{50} values against human cancer cell lines such as HCT116 (colon carcinoma) and MV4-11 (acute myeloid leukemia) were reported to be as low as 0.299 μM .

Antimicrobial Activity

While primarily focused on cancer treatment, some studies suggest limited antimicrobial properties. For example, certain derivatives showed moderate activity against E. coli .

Biochemical Analysis

This compound influences several biochemical pathways critical for cellular function:

  • DNA Repair and Replication : The compound binds to proteins involved in DNA repair mechanisms, affecting cellular responses to DNA damage .
  • Subcellular Localization : Its activity is dependent on localization within cellular compartments such as the nucleus or mitochondria. Post-translational modifications can direct its localization, enhancing its therapeutic effects .

Case Studies and Research Findings

Various studies have explored the biological activity of this compound:

StudyFindings
Demonstrated modulation of GABA A receptors and activation of NF-kB pathways.
Reported selective antiproliferative activity against colon carcinoma with IC50_{50} values in the low micromolar range.
Identified dual inhibition effects on Aurora-A/FLT3 kinases with significant antiproliferative activity in leukemia cells.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of imidazo[4,5-c]pyridine, including 6-chloro-3H-imidazo[4,5-c]pyridin-4-amine, exhibit promising anticancer properties. For instance:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Studies have shown that certain derivatives can inhibit PARP activity, enhancing the sensitivity of cancer cells to chemotherapy agents like temozolomide. One derivative demonstrated an IC50 value of 8.6 nM against breast cancer cell lines, indicating strong potential for therapeutic use in combination therapies .
  • Kinase Inhibition : The compound acts as an inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4, which are implicated in inflammatory and autoimmune diseases. This inhibition could lead to novel treatments for various cancers characterized by inflammation .

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives have also been evaluated for their antimicrobial properties:

  • Broad Spectrum Activity : Compounds with chlorine substitutions have shown increased activity against both Gram-positive and Gram-negative bacteria. Enhanced activity was noted with specific modifications at the C5 and C3 positions of the pyridine ring .

Case Studies

Several case studies highlight the efficacy and applications of this compound:

StudyFocusFindings
Zhu et al., 2017Cancer TherapyDemonstrated significant PARP inhibitory activity with IC50 values indicating high potency against various tumor cell lines when combined with temozolomide .
Jarmoni et al., 2022Kinase InhibitionIdentified as a selective IRAK-4 inhibitor with potential applications in treating inflammatory diseases and cancers linked to IRAK pathways .
Recent Antimicrobial StudiesAntibacterial PropertiesShowed enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli upon specific structural modifications .

Properties

IUPAC Name

6-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZXYGSHDKSCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477236
Record name 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52559-17-8
Record name 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-chloro-3H-imidazo[4,5-c]pyridine
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